9-(3,4-dimethoxyphenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(3,4-dimethoxyphenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline backbone, substituted with various functional groups such as methoxy, methyl, and phenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 9-(3,4-dimethoxyphenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may begin with the preparation of a substituted hydrazine derivative, which is then reacted with a suitable aldehyde or ketone to form an intermediate hydrazone. This intermediate undergoes cyclization in the presence of an acid catalyst to form the triazoloquinazoline core. The final product is obtained after purification and characterization .
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
9-(3,4-dimethoxyphenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
For example, oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids, while reduction of the triazole ring can yield dihydro derivatives. Substitution reactions can introduce new functional groups at specific positions on the quinazoline or triazole rings, leading to the formation of a wide range of derivatives with varying properties .
Scientific Research Applications
The compound 9-(3,4-dimethoxyphenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets.
Research has indicated that this compound exhibits anticancer and antimicrobial activities, making it a candidate for drug development. Its unique structure allows it to bind to specific enzymes or receptors, thereby modulating their activity and exerting therapeutic effects. Additionally, it has been explored for its potential use in materials science, particularly in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-(3,4-dimethoxyphenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular processes. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity.
For instance, in the context of its anticancer activity, the compound may inhibit the activity of specific kinases or other enzymes involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth. Similarly, its antimicrobial activity may involve the disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.
Comparison with Similar Compounds
When compared to other similar compounds, 9-(3,4-dimethoxyphenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds in this class include other triazoloquinazolines with varying substitutions on the triazole and quinazoline rings.
Some examples of similar compounds include:
- 1,2,4-triazolo[4,3-a]quinoxalines
- 1,2,4-triazino[4,3-a]quinoxalines
- 1,2,4-triazolo[1,5-a]pyridines
These compounds share a common triazole ring fused to a heterocyclic backbone but differ in the specific substitutions and overall structure. The unique properties of this compound, such as its specific functional groups and their positions, contribute to its distinct chemical and biological activities.
Properties
Molecular Formula |
C25H26N4O3 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
9-(3,4-dimethoxyphenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C25H26N4O3/c1-14-5-7-16(8-6-14)18-11-19-23(20(30)12-18)24(29-25(27-19)26-15(2)28-29)17-9-10-21(31-3)22(13-17)32-4/h5-10,13,18,24H,11-12H2,1-4H3,(H,26,27,28) |
InChI Key |
DFPUZKGIKMECOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(N4C(=NC(=N4)C)N3)C5=CC(=C(C=C5)OC)OC)C(=O)C2 |
Origin of Product |
United States |
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